2-(1-((4-Bromophenyl)amino)ethyl)-5-chlorophenol
Overview
Description
2-(1-((4-Bromophenyl)amino)ethyl)-5-chlorophenol is a useful research compound. Its molecular formula is C14H13BrClNO and its molecular weight is 326.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{1-[(4-bromophenyl)amino]ethyl}-5-chlorophenol is 324.98690 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on α-bromophenylacetic acid derivatives highlights the importance of bromophenyl compounds in organic synthesis, providing a pathway for the creation of various chemical structures through reactions with bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).
- The study of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) metabolism in rats elucidates the biotransformation pathways of bromophenyl compounds, revealing multiple metabolic pathways and the formation of various metabolites, which is crucial for understanding the pharmacokinetics and toxicology of related substances (Kanamori et al., 2002).
Materials Science and Optical Properties
- Investigations into the structural and optical properties of 4H-pyrano [3, 2-c] quinoline derivatives demonstrate the impact of chlorophenyl groups on the physical characteristics of organic compounds. These findings are relevant for the development of new materials with specific optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antipathogenic Applications
- Research on thiophene and thiadiazole derivatives, including those with chlorophenyl groups, indicates their potential as corrosion inhibitors, offering insights into their applications in protecting metals against corrosion. Such compounds exhibit significant interaction with metal surfaces, suggesting their utility in industrial applications (Kaya et al., 2016).
- Studies on new thiourea derivatives, including those with bromophenyl and chlorophenyl groups, highlight their antipathogenic activity, particularly against biofilm-forming bacteria. These findings suggest the potential of such compounds in developing novel antimicrobial agents with specific applications in medical and environmental microbiology (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
2-[1-(4-bromoanilino)ethyl]-5-chlorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO/c1-9(13-7-4-11(16)8-14(13)18)17-12-5-2-10(15)3-6-12/h2-9,17-18H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJFIQTZKTLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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